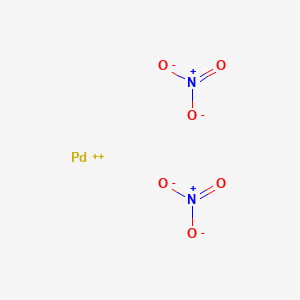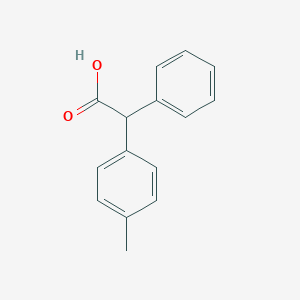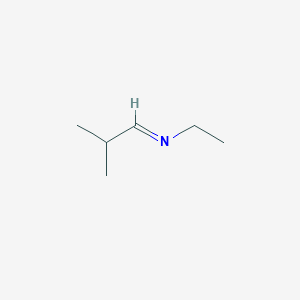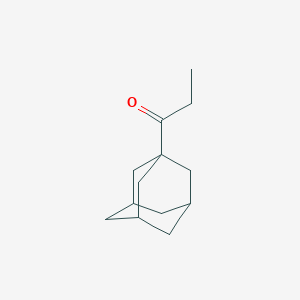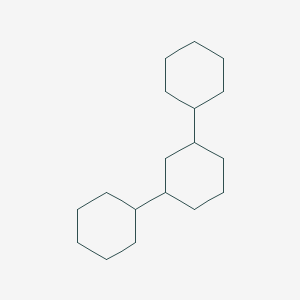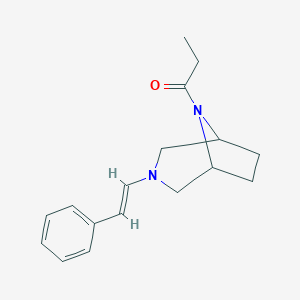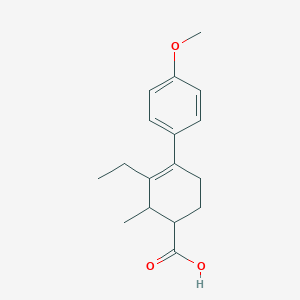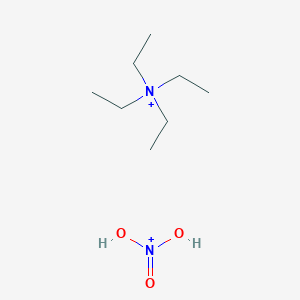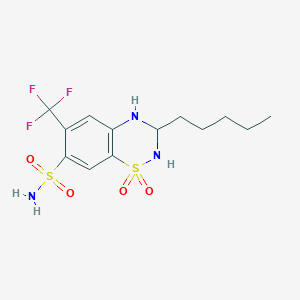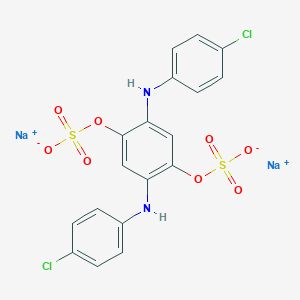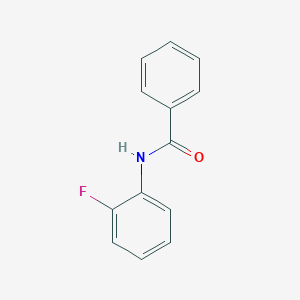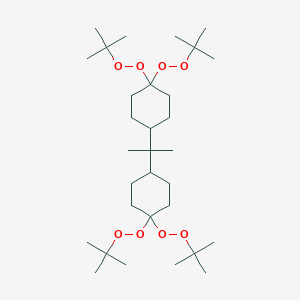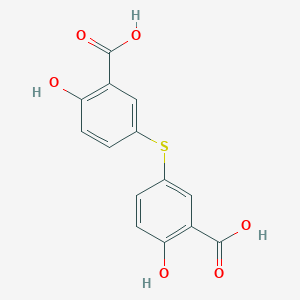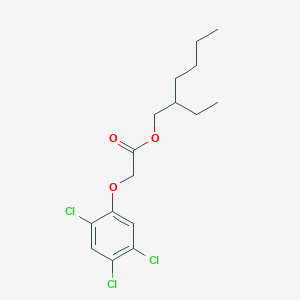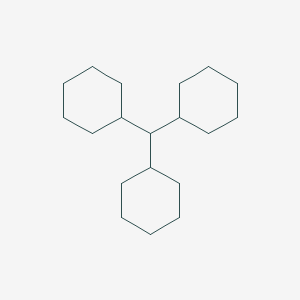
Tricyclohexylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclohexylmethane (TCM) is an organic compound that belongs to the family of cycloalkanes. It is a colorless, odorless, and waxy solid that is used in various fields, including the chemical industry, pharmaceuticals, and material science. TCM has been studied extensively due to its unique chemical structure and potential applications.
Mechanism Of Action
The mechanism of action of Tricyclohexylmethane is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. Tricyclohexylmethane has been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Tricyclohexylmethane has also been shown to interact with DNA, leading to changes in gene expression. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane.
Scientific Research Applications
Tricyclohexylmethane has been used in various scientific research applications, including as a solvent, a reagent, and a stabilizer. It has been studied as a potential precursor for the synthesis of various organic compounds, including pharmaceuticals and polymers. Tricyclohexylmethane has also been used as a stabilizer for polymers, such as polyethylene and polypropylene, due to its ability to prevent oxidation and degradation. Additionally, Tricyclohexylmethane has been used as a solvent for various organic compounds, including steroids and terpenes.
Biochemical And Physiological Effects
Tricyclohexylmethane has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Tricyclohexylmethane has also been shown to have neuroprotective effects, including the ability to improve cognitive function and memory. Additionally, Tricyclohexylmethane has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
Tricyclohexylmethane has several advantages for lab experiments, including its stability, low toxicity, and ability to dissolve a wide range of organic compounds. However, Tricyclohexylmethane has several limitations, including its low solubility in water and its potential to form complexes with other molecules, which can complicate analysis. Additionally, the synthesis of Tricyclohexylmethane is a complex process that requires specialized equipment and expertise.
Future Directions
There are several future directions for research on Tricyclohexylmethane. One area of focus is the development of new synthesis methods that can increase the yield and purity of Tricyclohexylmethane. Another area of focus is the study of the mechanism of action of Tricyclohexylmethane, including its interactions with biological molecules. Additionally, Tricyclohexylmethane has potential applications in the development of new drugs and materials, including polymers and coatings. Further research is needed to fully understand the potential of Tricyclohexylmethane in these areas.
Conclusion
In conclusion, Tricyclohexylmethane is a unique organic compound that has potential applications in various fields, including the chemical industry, pharmaceuticals, and material science. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes. Tricyclohexylmethane has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane and its potential applications in the development of new drugs and materials.
Synthesis Methods
The synthesis of Tricyclohexylmethane is a complex process that involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction produces a mixture of isomers, which can be separated using various methods, including distillation and chromatography. The yield of Tricyclohexylmethane is typically low, and the process requires careful control of reaction conditions. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes.
properties
CAS RN |
1610-24-8 |
|---|---|
Product Name |
Tricyclohexylmethane |
Molecular Formula |
C19H34 |
Molecular Weight |
262.5 g/mol |
IUPAC Name |
dicyclohexylmethylcyclohexane |
InChI |
InChI=1S/C19H34/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2 |
InChI Key |
SQDGPLNZHYWEOB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
boiling_point |
325.5 °C |
melting_point |
48.0 °C |
Other CAS RN |
1610-24-8 |
synonyms |
Tricyclohexylmethane. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



